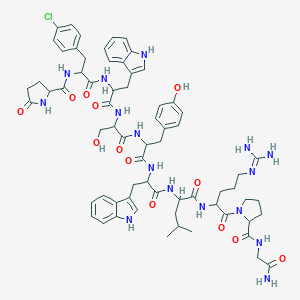
LHRH-Ptt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic the action of the natural hormone but with enhanced stability and potency. It is used primarily in research settings to study hormonal regulation and reproductive biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” involves multiple steps, including the protection of functional groups, peptide bond formation, and deprotection. The key steps include:
Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
Peptide Bond Formation: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using acidic or basic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
“Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” undergoes various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: The disulfide bonds, if present, can be reduced to thiol groups.
Substitution: The chlorine atom on the phenylalanine residue can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium azide or other nucleophiles in the presence of a base.
Major Products
Oxidation: Kynurenine derivatives.
Reduction: Thiol-containing peptides.
Substitution: Azido-phenylalanine derivatives.
科学的研究の応用
“Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modification.
Biology: Investigating hormonal regulation and receptor interactions.
Medicine: Developing therapeutic agents for reproductive disorders.
Industry: Producing stable and potent analogs for pharmaceutical applications.
作用機序
The compound exerts its effects by binding to the Luteinizing Hormone-Releasing Hormone receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones play crucial roles in regulating reproductive functions.
類似化合物との比較
Similar Compounds
Luteinizing Hormone-Releasing Hormone: The natural hormone with a shorter half-life.
Gonadotropin-Releasing Hormone Analog: Synthetic analogs with modifications to enhance stability and potency.
Uniqueness
“Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” is unique due to its enhanced stability and potency compared to the natural hormone. The presence of 4-chlorophenylalanine and tryptophan modifications provides increased resistance to enzymatic degradation, making it a valuable tool in research and therapeutic applications.
特性
CAS番号 |
143873-63-6 |
|---|---|
分子式 |
C67H83ClN16O13 |
分子量 |
1355.9 g/mol |
IUPAC名 |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C67H83ClN16O13/c1-36(2)27-49(59(90)77-48(13-7-25-72-67(70)71)66(97)84-26-8-14-55(84)65(96)75-34-56(69)87)78-62(93)52(30-39-32-73-45-11-5-3-9-43(39)45)81-61(92)51(29-38-17-21-42(86)22-18-38)80-64(95)54(35-85)83-63(94)53(31-40-33-74-46-12-6-4-10-44(40)46)82-60(91)50(28-37-15-19-41(68)20-16-37)79-58(89)47-23-24-57(88)76-47/h3-6,9-12,15-22,32-33,36,47-55,73-74,85-86H,7-8,13-14,23-31,34-35H2,1-2H3,(H2,69,87)(H,75,96)(H,76,88)(H,77,90)(H,78,93)(H,79,89)(H,80,95)(H,81,92)(H,82,91)(H,83,94)(H4,70,71,72) |
InChIキー |
KGEVHQGYWMMHDT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
異性体SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
配列 |
XXWSYWLRPG |
同義語 |
D-pClPhe(2)-Trp(3)-Trp(6)-LHRH GnRH, D-pClPhe(2)-Trp(3)-Trp(6)- LHRH, 4-ClPhe(2)-Trp(3,6)- LHRH, D-pClPhe(2)-Trp(3)-Trp(6)- LHRH, D-pClphenylalanyl(2)-tryptophyl(3)-tryptophan(6)- LHRH-PTT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















